molecular formula C13H16BF3O2S B3026533 4,4,5,5-Tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane CAS No. 1005206-25-6

4,4,5,5-Tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane

Cat. No. B3026533
M. Wt: 304.1
InChI Key: RSMWGZJSATWLMH-UHFFFAOYSA-N
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Patent
US08906914B2

Procedure details

The title compound was prepared using methods analogous to those described for Intermediate 2 substituting 1-bromo-4-trifluoromethylsulfanyl-benzene as a starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1(F)O[C:5]2[CH:7]=[CH:8][C:9]([B:11]3[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:19])([CH3:18])[O:12]3)=[CH:10][C:4]=2O1.BrC1C=CC([S:28][C:29]([F:32])([F:31])[F:30])=CC=1>>[CH3:17][C:14]1([CH3:16])[C:13]([CH3:18])([CH3:19])[O:12][B:11]([C:9]2[CH:10]=[CH:4][C:5]([S:28][C:29]([F:32])([F:31])[F:30])=[CH:7][CH:8]=2)[O:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC(=C2)B2OC(C(O2)(C)C)(C)C)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)SC(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)SC(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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